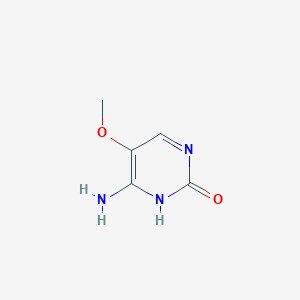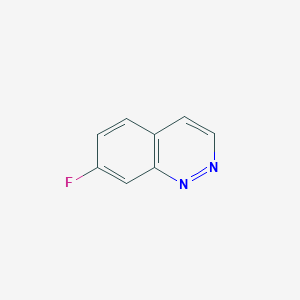
5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indoline-2,3-dione core with a 4-(methylsulfonyl)phenyl substituent, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylsulfonyl)aniline and isatin.
Condensation Reaction: The 4-(methylsulfonyl)aniline undergoes a condensation reaction with isatin in the presence of a suitable catalyst, such as acetic acid, to form the desired indoline-2,3-dione derivative.
Purification: The crude product is purified using recrystallization techniques to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common.
化学反応の分析
Types of Reactions
5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
類似化合物との比較
Similar Compounds
5-(4-Methylphenyl)indoline-2,3-dione: Lacks the sulfonyl group, resulting in different chemical and biological properties.
5-(4-Chlorophenyl)indoline-2,3-dione: Contains a chlorine substituent instead of a methylsulfonyl group, leading to variations in reactivity and biological activity.
5-(4-Nitrophenyl)indoline-2,3-dione: Features a nitro group, which significantly alters its electronic properties and reactivity.
Uniqueness
The presence of the 4-(methylsulfonyl)phenyl group in 5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding. These characteristics can influence the compound’s solubility, reactivity, and interactions with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C15H11NO4S |
|---|---|
分子量 |
301.3 g/mol |
IUPAC名 |
5-(4-methylsulfonylphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO4S/c1-21(19,20)11-5-2-9(3-6-11)10-4-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
InChIキー |
AJOAKRQXHCGFOF-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B11770852.png)
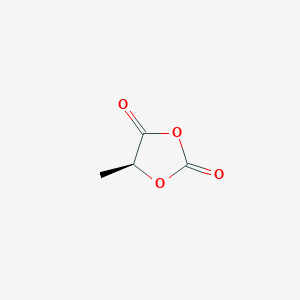

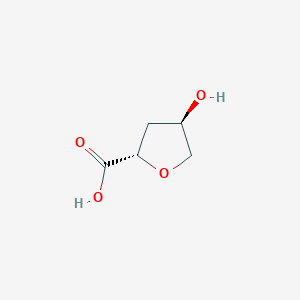

![5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11770869.png)

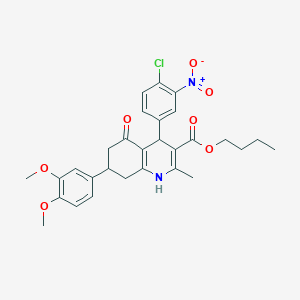
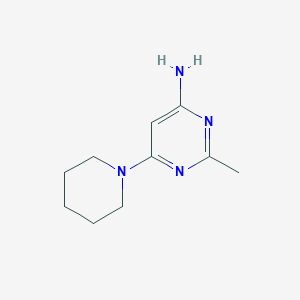
![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B11770898.png)
![5-Chloro-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B11770905.png)
